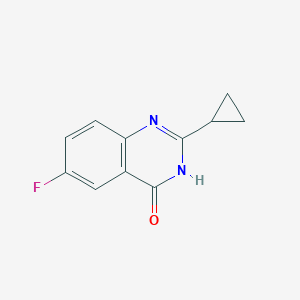

2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-6-fluoro-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-7-3-4-9-8(5-7)11(15)14-10(13-9)6-1-2-6/h3-6H,1-2H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDRWKWZOOROLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(C=C(C=C3)F)C(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one

The formation of the target molecule relies on established organic chemistry principles, primarily involving the synthesis of key precursors followed by a cyclization reaction to form the core heterocyclic system.

The primary building blocks for the synthesis are a substituted anthranilamide or anthranilic acid and a source for the cyclopropyl (B3062369) group.

2-Amino-5-fluorobenzamide (B107079) : This is a crucial precursor that provides the fluorinated benzene (B151609) ring and the amide functionality necessary for ring closure. It is a commercially available compound. chemimpex.combldpharm.com Synthetically, it can be prepared from starting materials like 4-fluoroaniline (B128567) through a multi-step process involving condensation with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, followed by cyclization and oxidative cleavage. google.com Another route starts from 2-methyl-4-fluoronitrobenzene. google.com

Cyclopropanecarbonyl Chloride : This reagent introduces the 2-cyclopropyl group. It is typically synthesized from cyclopropanecarboxylic acid by reacting it with a chlorinating agent. guidechem.com Thionyl chloride is a common reagent for this conversion, often performed at elevated temperatures (e.g., 60-80 °C), followed by distillation to purify the product. guidechem.comgoogle.com Other chlorinating agents like oxalyl chloride or phosphorus pentachloride can also be used. google.com

| Precursor | Role in Synthesis | Common Synthesis Method | Key Reagents |

|---|---|---|---|

| 2-Amino-5-fluorobenzamide | Provides the fluorinated benzene ring and amide group | Starting from 4-fluoroaniline | Chloral hydrate, Hydroxylamine hydrochloride, H₂SO₄, H₂O₂ |

| Cyclopropanecarbonyl Chloride | Introduces the 2-cyclopropyl group | Chlorination of cyclopropanecarboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride |

The formation of the quinazolinone ring is the central step in the synthesis. A prevalent method involves the condensation of a substituted anthranilic acid or its amide derivative with an acyl chloride or a related carbonyl compound. ijsrtjournal.comresearchgate.net

One effective strategy begins with the reaction of an anthranilic acid with cyclopropyl carbonyl chloride. This reaction, often carried out in the presence of a mild base like 2,6-lutidine, first yields a benzoxazinone (B8607429) intermediate (2-Cyclopropyl-6-fluoro-4H-3,1-benzoxazin-4-one). ijsrtjournal.com This intermediate is then treated with an amine source, such as ammonia, to form the final 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one. ijsrtjournal.com

Alternatively, direct condensation of 2-amino-5-fluorobenzamide with cyclopropanecarboxaldehyde, followed by an oxidation step, can also yield the desired quinazolinone. This approach is part of a broader methodology for quinazolinone synthesis where 2-aminobenzamides are condensed with various aldehydes. rhhz.netorganic-chemistry.org Catalysts such as copper salts or p-toluenesulfonic acid can be employed for the cyclization, with an oxidant used in the subsequent dehydrogenation step. organic-chemistry.orgresearchgate.net

| Method | Starting Materials | Intermediate | Key Conditions |

|---|---|---|---|

| Niementowski-type Reaction | Anthranilic acid derivative + Cyclopropyl carbonyl chloride | Benzoxazinone | Base (e.g., 2,6-lutidine), followed by reaction with an amine source |

| Condensation-Oxidation | 2-Amino-5-fluorobenzamide + Cyclopropanecarboxaldehyde | Dihydroquinazolinone | Acid or metal catalyst, followed by an oxidant (e.g., H₂O₂) |

The substituents are not typically added to a pre-formed quinazolinone ring in the primary synthesis. Instead, their presence is dictated by the choice of starting materials.

Fluoro Substituent : The fluorine atom at the 6-position is incorporated by using a fluorinated precursor, namely 2-amino-5-fluorobenzoic acid or its corresponding amide. chemimpex.comgoogle.com The position of the fluorine on the aniline (B41778) ring of the precursor determines its final position on the quinazolinone core.

Cyclopropyl Substituent : The cyclopropyl group at the 2-position is introduced via the corresponding carbonyl compound, most commonly cyclopropanecarbonyl chloride or cyclopropanecarboxaldehyde. ijsrtjournal.com The reaction of this carbonyl compound with the amino group of the anthranilamide precursor leads to the formation of the pyrimidine (B1678525) ring of the quinazolinone system with the cyclopropyl group attached at the C-2 position.

Mechanistic Investigations of Synthetic Pathways

The mechanism of quinazolinone formation depends on the chosen synthetic route.

When starting with a 2-aminobenzamide (B116534) and an aldehyde (or an alcohol that can be oxidized in situ to an aldehyde), the proposed mechanism involves several steps. rhhz.netresearchgate.net First, the aldehyde reacts with the 2-aminobenzamide to form an imine intermediate. This is followed by an intramolecular cyclization where the amide nitrogen attacks the imine carbon. The resulting dihydroquinazolinone intermediate is then oxidized to yield the final aromatic quinazolinone product. researchgate.net

In the pathway involving an ortho-fluorobenzamide, the reaction proceeds through a different mechanism. It begins with a base-promoted SNAr (Nucleophilic Aromatic Substitution) reaction, where an amide displaces the fluorine atom to form a diamide (B1670390) intermediate. This intermediate then undergoes an intramolecular nucleophilic addition, followed by dehydration, to afford the quinazolinone ring. acs.org

Derivatization Strategies for Structural Modification

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, and its derivatives are often explored for various biological activities. nih.govnih.gov Modifications can be made to the core structure to alter its properties.

Structural modifications of 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one can be targeted at several positions, particularly the N-3 position of the pyrimidine ring.

N-3 Position : The hydrogen atom on the nitrogen at position 3 is acidic and can be substituted. For instance, reaction of the benzoxazinone intermediate with substituted isothiocyanates can lead to derivatives at the N-3 position. ijsrtjournal.com This position is frequently modified to introduce various alkyl, aryl, or heterocyclic moieties, which can significantly influence the molecule's biological profile. nih.gov

C-4 Position : The carbonyl group at C-4 can be chemically transformed. For example, it can be converted to a chloro group by reacting with agents like phosphoryl chloride or thionyl chloride. nih.gov This 4-chloroquinazoline (B184009) derivative then becomes a versatile intermediate for introducing various nucleophiles (e.g., amines, thiols) at this position.

Other Positions : While the 2- and 6-positions are defined in the target molecule, further functionalization of the benzene ring is theoretically possible, though it often requires starting with more complex precursors. The introduction of different heterocyclic systems fused to the quinazolinone core is also a known strategy for creating diverse chemical entities. mdpi.com

Synthesis of Analogues with Varied Substituents

The synthesis of analogues based on the 2-cyclopropyl-6-fluoroquinazolin-4(3H)-one scaffold is a key area of research aimed at exploring the structure-activity relationships of this class of compounds. Methodologies primarily focus on introducing a wide variety of substituents at different positions of the quinazoline (B50416) ring system, particularly at the N-3 position and on the benzene ring portion of the core structure.

A common strategy for creating diversity at the N-3 position involves a multi-step synthesis starting from a substituted anthranilic acid. ijsrtjournal.com For instance, a general synthesis can commence by reacting anthranilic acid with cyclopropyl carbonyl chloride, which leads to the formation of a key intermediate, 2-Cyclopropyl-4H-benzo[d] ijsrtjournal.comresearchgate.netoxazin-4-one. ijsrtjournal.com This oxazinone intermediate is then reacted with various nucleophiles to generate N-3 substituted quinazolinone analogues.

One documented approach involves the reaction of 2-Cyclopropyl-4H-benzo[d] ijsrtjournal.comresearchgate.netoxazin-4-one with a range of optically active substituted isothiocyanates in dry methanol. ijsrtjournal.com Heating the reaction mixture on a steam bath facilitates the conversion into the corresponding 3-substituted quinazoline derivatives. ijsrtjournal.com This method has been successfully employed to synthesize a series of novel compounds with diverse substitutions at the C-3 position. ijsrtjournal.com

Below is a table of representative analogues synthesized using this methodology, highlighting the varied substituents introduced at the N-3 position of the quinazoline core.

| Compound ID | Substituent at N-3 | Starting Isothiocyanate |

|---|---|---|

| Analogue 1 | Substituted Benzothiazole Moiety | Substituted Isothiocyanatobenzene |

| Analogue 2 | Arylthiourea Group | Aryl Isothiocyanate |

| Analogue 3 | Alkylthiourea Group | Alkyl Isothiocyanate |

Beyond the N-3 position, substitutions on the phenyl ring of the quinazolinone are typically achieved by starting with an appropriately substituted anthranilic acid. For the parent compound, 5-fluoroanthranilic acid would be the precursor. By using different substituted anthranilic acids, analogues with varied groups at positions 5, 6, 7, and 8 can be synthesized. Research on other quinazolinone scaffolds has shown that single substitutions at the sixth position can be beneficial for biological activity. researchgate.net For example, the synthesis of 6-bromo-2-phenyl-3-amino-quinazolin-4-one was achieved starting from 5-bromoanthranilic acid. researchgate.net This principle allows for the generation of a wide array of analogues by modifying the initial building blocks.

Furthermore, other positions on the quinazoline ring can be functionalized. For example, condensation reactions involving 3-amino-quinazolin-4(3H)-ones and various aromatic aldehydes can yield acylhydrazone quinazolines, introducing complex substituents at the N-3 position. nih.gov While much work has focused on the N-3 and phenyl ring positions, modifications at the C-2 position by replacing the cyclopropyl group with other moieties, such as substituted phenyl or naphthyl rings, have also been explored to determine optimal structural requirements for biological activity. nih.gov

Biological Activities and Mechanistic Studies

Spectrum of Biological Activities

The quinazolin-4(3H)-one core is a privileged structure in drug discovery, and its derivatives have demonstrated a wide array of pharmacological properties, including antimicrobial, anticancer, and antimalarial activities. mdpi.comresearchgate.netfrontiersin.org The nature and position of substituents on the quinazolinone ring system play a crucial role in determining the specific biological activity and potency of these compounds. mdpi.com

Antiparasitic Activity and Associated Targets

Derivatives of the quinazolinone scaffold have emerged as a promising class of antiparasitic agents, particularly in the fight against malaria.

Research has identified the Plasmodium falciparum ATPase 4 (PfATP4) as a key target for certain dihydroquinazolinone derivatives. PfATP4 is a crucial ion transporter responsible for maintaining sodium ion (Na+) homeostasis within the malaria parasite. By extruding Na+ from the parasite's cytosol, it maintains a low intracellular sodium concentration, which is vital for parasite survival.

Dihydroquinazolinone analogues have been shown to inhibit PfATP4. This inhibition disrupts the parasite's ability to regulate its internal Na+ levels, leading to a toxic accumulation of sodium ions and an increase in cytosolic pH. This ionic and pH imbalance ultimately results in the death of the parasite in both its asexual blood and sexual transmission stages.

Antimicrobial Potential

Quinazolinone derivatives have been widely investigated for their ability to combat microbial infections, showing efficacy against both fungal and bacterial pathogens. nih.govnih.govjocpr.com

The antifungal potential of quinazolinone derivatives is well-documented, with activity demonstrated against a variety of fungal species. researchgate.netnih.govresearchgate.net Notably, 2-cyclopropyl derivatives of quinazolin-4(3H)-one have shown significant promise. mdpi.com The antifungal activity is highly dependent on the nature of the substituents at the 2- and 3-positions of the quinazolinone heterocycle. mdpi.com

Studies have demonstrated that certain 2-cyclopropyl derivatives are potent inhibitors of fungal growth. For instance, N-substituted 2-cyclopropyl-3-R-quinazoline-4(3H)-ones and their corresponding Nickel(II) chelate compounds have proven to be very effective inhibitors against the common bread mold, Mucor mucedo. mdpi.com

| Compound Name | Observed Activity | Target Fungus |

|---|---|---|

| 2-Cyclopropyl-3-aminoquinazolin-4(3H)-one | High antifungal activity | Mucor mucedo |

| 2-Cyclopropyl-3-[(Z)-(2-hydroxybenzylidene)amino]quinazoline-4(3H)-one | High antifungal activity | Mucor mucedo |

| bis[2-Cyclopropyl-3-{[2-(hydroxy-κO)benzylidene]amino-κN}quinazolin-4(3H)-onato]nickel(II) | High antifungal activity | Mucor mucedo |

The quinazolinone nucleus is a versatile scaffold for developing new antibacterial agents. frontiersin.orgbiomedpharmajournal.org Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov Research into 2,3-disubstituted 4(3H)-quinazolinones has revealed that while some compounds have mild antibacterial effects, they are particularly effective against certain Gram-negative bacteria like E. coli. nih.gov Other studies have shown that some quinazolinone derivatives are powerfully active against Gram-positive bacteria. nih.gov The introduction of different functional groups can significantly alter the antibacterial spectrum and potency. frontiersin.org For example, pyrrolidine (B122466) derivatives substituted on the C-2 of the quinazolinone ring have exhibited broad-spectrum antimicrobial potential. nih.gov

| Derivative Class | Bacterial Strains | General Activity |

|---|---|---|

| 2,3-disubstituted 4(3H)-quinazolinones | E. coli (Gram-negative) | Mild to high activity |

| 2,3-disubstituted 4(3H)-quinazolinones | B. subtilis, L. monocytogenes, S. aureus (Gram-positive) | Weaker or no activity |

| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one | Gram-positive & Gram-negative strains | Superior activity among tested compounds |

| C-2 Pyrrolidine derivatives | Gram-positive & Gram-negative strains | Broad-spectrum potential |

Anticancer Research Avenues and Related Analogs

The quinazolinone framework is a prominent feature in many anticancer agents, with some derivatives already in clinical use. researchgate.netresearchgate.net These compounds exert their antitumor effects through various mechanisms, including the inhibition of crucial cellular processes like cell division and signaling pathways. mdpi.comnih.gov

One of the key anticancer mechanisms of quinazolinone derivatives is the inhibition of tubulin polymerization. mdpi.com Tubulin is a protein essential for the formation of microtubules, which are critical for cell division. By preventing the assembly of tubulin, these compounds can halt the cell cycle and inhibit the proliferation of cancer cells. mdpi.com

Furthermore, quinazolinone analogs have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer. frontiersin.org This includes receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and pathways such as the PI3K/Akt/mTOR pathway, which are crucial for cell growth, proliferation, and survival. nih.govfrontiersin.org By targeting these pathways, quinazolinone derivatives can induce apoptosis (programmed cell death) in cancer cells. For instance, certain derivatives have been shown to activate the mitochondrial apoptotic pathway by inducing caspase-3 and reducing the expression of the anti-apoptotic protein Bcl-2. frontiersin.org

Research has also led to the synthesis of novel quinazolinone derivatives with significant antiproliferative activity against specific cancer cell lines, such as U937 leukemia cells and various breast cancer cell lines (MCF-7, MDA-MB-231). nih.gov

| Mechanism/Target | Effect | Example Cancer Cell Lines |

|---|---|---|

| Tubulin Polymerization Inhibition | Cell cycle arrest, inhibition of cell division | Breast (MCF-7), Prostate (DU-145) |

| Kinase Inhibition (e.g., EGFR, PI3K) | Inhibition of cell growth, proliferation, and survival signaling | Lung, Bladder, Liver (HepG2) |

| Apoptosis Induction | Activation of caspases, reduction of Bcl-2 | Breast (MCF-7, MDA-MB-231), Liver (HepG2) |

| PARP-1 Inhibition | Inhibition of DNA repair processes | Not specified |

Molecular Mechanisms of Action

The molecular behavior of 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one can be inferred from the extensive research conducted on the quinazolinone scaffold, which is a cornerstone in medicinal chemistry. researchgate.netresearchgate.net Modifications at the 2nd, 6th, and 8th positions of this ring system are known to be significant for determining pharmacological activity. mdpi.com

Target Identification and Validation

The quinazolinone framework is a recognized "privileged structure" frequently found in potent modulators of key cellular signaling pathways. nih.govuw.edu Derivatives are well-documented as inhibitors of protein kinases, enzymes that play a central role in cell growth, differentiation, and survival. nih.gov A primary potential target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose inhibition is a key strategy in cancer therapy. mdpi.comnih.gov Clinically approved drugs like Gefitinib and Erlotinib feature the quinazoline (B50416) core and target EGFR. nih.govmdpi.com

Other validated targets for quinazolinone-based molecules include:

Tankyrases (TNKSs): These are members of the Poly(ADP-ribose)polymerase (PARP) superfamily. 2-Arylquinazolin-4-ones have been identified as potent and selective inhibitors of TNKSs, which are involved in regulating the Wnt signaling pathway. nih.gov

Phosphoinositide 3-kinases (PI3Ks): Idelalisib, another approved drug, is a PI3Kδ inhibitor built on the quinazoline scaffold, highlighting the versatility of this core in targeting different kinase family members. mdpi.com

Tubulin: Certain quinazoline analogues are known to inhibit tubulin polymerization, a mechanism that disrupts microtubule formation and induces apoptosis in cancer cells. nih.gov

Given this precedent, 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one is likely to interact with one or more protein kinases or related enzymes, with its specific selectivity and potency being determined by its unique substitution pattern.

Receptor and Enzyme Modulation

The substituents at the C2 and C6 positions are critical for modulating the interaction between the quinazolinone core and its biological target.

C2-Position Substitution: The group at the 2-position of the quinazolinone ring often extends into the ATP-binding site of kinases. In the case of 2-arylquinazolin-4-ones targeting tankyrases, this group occupies a hydrophobic cavity within the NAD+-binding site. nih.gov The small, rigid, and lipophilic nature of the cyclopropyl (B3062369) group at this position would be expected to form favorable hydrophobic interactions within such pockets.

C6-Position Substitution: Halogen substitutions on the benzene (B151609) ring portion of the quinazolinone are known to significantly influence activity. nih.gov A fluoro group at the C6-position can enhance binding affinity through various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions with amino acid residues in the target's active site. In studies of 4-anilinoquinazoline (B1210976) derivatives, chloro and fluoro substitutions on the quinazoline ring were associated with higher anti-cancer activity. nih.gov

The combination of the C2-cyclopropyl and C6-fluoro groups in 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one would therefore fine-tune its inhibitory profile, potentially conferring high potency and selectivity for a specific enzyme target.

Signaling Pathway Perturbations

By inhibiting key enzymes like kinases, quinazolinone derivatives can disrupt the downstream signaling cascades that drive pathological processes. Inhibition of targets such as EGFR or PI3Kδ directly perturbs cellular signaling pathways crucial for tumor cell proliferation, survival, and metastasis, such as the PI3K-Akt pathway. mdpi.comresearchgate.net Similarly, inhibition of tankyrases by 2-arylquinazolin-4-ones has been shown to modulate the Wnt signaling pathway, which is aberrantly activated in many cancers. nih.gov Therefore, 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one is predicted to perturb these critical pathways, leading to effects such as the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov

Structure-Activity Relationships (SAR)

The biological activity of a quinazolinone derivative is profoundly influenced by the nature of the chemical groups attached to its core structure. The specific substitutions in 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one—a cyclopropyl group at position 2 and a fluorine atom at position 6—are critical determinants of its potential efficacy and selectivity.

Influence of the Cyclopropyl Moiety on Activity

The cyclopropyl group is a valuable substituent in medicinal chemistry, often introduced to enhance a compound's pharmacological profile. Its small, rigid, three-membered ring structure imparts unique properties.

Conformational Rigidity: The cyclopropyl ring serves as a conformational control element. It restricts the rotation of the substituent at the C2 position, which can lock the molecule into a bioactive conformation that is optimal for binding to its target enzyme. nih.gov

Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation compared to other small alkyl groups, which can improve the pharmacokinetic properties of a drug candidate. nih.gov

Potency and Selectivity: In various molecular scaffolds, replacing other groups with a cyclopropyl moiety has led to improved biological activity. For instance, in a series of γ-secretase modulators, the introduction of a cyclopropyl unit led to a significant improvement in Aβ42-lowering activity (IC50 of 5.6 nM vs. 30 nM for its predecessor). nih.gov Similarly, an 8-cyclopropyl-substituted thiazolo[5,4-f]quinazolin-9(8H)-one exhibited potent, nanomolar inhibition of the DYRK1A kinase. nih.gov

The following table illustrates the impact of a cyclopropyl substitution on the activity of different molecular scaffolds, based on data from related compounds.

| Compound Class | Base Compound | Cyclopropyl Analogue | Target | Activity Change |

| γ-Secretase Modulators | Naphthyl-containing lead | Cyclopropyl chromane (B1220400) derivative | γ-Secretase | ~5-fold increase in potency nih.gov |

| Kinase Inhibitors | Various thiazolo[5,4-f]quinazolinones | 8-Cyclopropyl-2-(pyridin-3-yl)thiazolo[5,4-f]quinazolin-9(8H)-one | DYRK1A Kinase | Identified as most promising candidate with nM IC50 nih.gov |

| DDR Inhibitors | Pyrazole-methyl derivative | Pyrazole-cyclopropyl derivative | RET/Flt3 Kinase | Significantly improved pharmacokinetic properties nih.gov |

Effects of Fluoro Substitution on Biological Interactions

The substitution of hydrogen with fluorine is a common strategy in drug design to modulate a molecule's physicochemical and biological properties. A fluorine atom at the C6 position of the quinazolinone ring can have several positive effects.

Enhanced Binding Affinity: Fluorine is highly electronegative and can participate in hydrogen bonding or other electrostatic interactions with the target protein, thereby increasing binding affinity and potency.

Metabolic Stability: The carbon-fluorine bond is very strong. Placing a fluorine atom at a metabolically vulnerable position can block oxidative metabolism, increasing the compound's half-life and bioavailability.

SAR studies on quinazolinone-sulfonamide hybrids have demonstrated that halogenated phenyl substituents (including fluoro) have a more significant positive effect on activity compared to non-halogenated groups. nih.gov Similarly, studies on quinoline (B57606) derivatives, which share a fused ring system, show that a 6-fluoro substitution is a common feature in potent antibacterial agents. researchgate.net

The table below summarizes findings on the effect of halogen substitutions in quinazolinone and related scaffolds.

| Compound Class | Substitution Pattern | Observation |

| Quinazolinone-sulfonamide hybrids | Halogenated (bromo, chloro, fluoro) vs. Non-halogenated (nitro, methoxy) phenyl at N3 | Halogenated substituents showed a more significant effect on activity. nih.gov |

| 4-Thiosemicarbazide quinazolines | Chloro/fluoro substituted benzene ring | Compounds with these features proved to have higher anti-cancer activity. nih.gov |

| 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids | Fluorine on cyclopropyl group | Resulted in a reduction of lipophilicity compared to non-fluorinated analogues. nih.gov |

Role of Quinazolinone Core Modifications

The quinazolinone scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for developing therapeutic agents with a wide array of biological activities. nih.govnih.gov Modifications to the core quinazolinone structure, particularly at positions 2, 3, 6, and 8, have been shown to significantly influence the pharmacological profile of these compounds. nih.gov Structure-activity relationship (SAR) studies have consistently demonstrated that even minor alterations to the quinazolinone ring system can lead to substantial changes in efficacy and target selectivity. nih.govnih.gov

The presence of a halogen, such as fluorine, at the 6-position of the quinazolinone core is a common feature in many biologically active derivatives. nih.gov Halogen atoms can modulate the electronic properties of the molecule and enhance its binding affinity to biological targets. For instance, in various series of quinazoline derivatives, the introduction of a halogen at the 6-position has been linked to improved antimicrobial and anticancer activities. nih.gov Specifically, the presence of an iodo-group at this position has been found to be detrimental to the antimicrobial activity of certain 2,4,6-trisubstituted quinazolines. nih.gov

Furthermore, substitutions at other positions on the quinazolinone core play a crucial role in defining the biological effects. Studies on different classes of quinazolinones have shown that:

Position 2: The nature of the substituent at this position is critical. While the parent compound features a cyclopropyl group, other studies have shown that substituting this position with aryl or heteroaryl moieties can lead to potent anticancer and antimicrobial agents. researchgate.net The introduction of substituted phenyl rings at position 2 has been explored for antioxidant properties, with the number and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring directly impacting the activity. mdpi.com

Position 3: Modifications at the 3-position, often involving the introduction of substituted aromatic rings, are essential for tuning the biological activity. nih.gov

Position 8: The addition of a basic side chain at the C8 position has been investigated as a strategy to optimize the biological activity of 2-aryl-substituted quinazolinones. nih.gov

The following table summarizes the general influence of substitutions on the quinazolinone core based on broader studies of related compounds.

| Position of Modification | Type of Substituent | General Impact on Biological Activity | Reference |

| Position 2 | Aryl/Heteroaryl Groups | Can confer anticancer and antimicrobial properties. | researchgate.net |

| Hydroxylated Phenyl Groups | Important for antioxidant activity. | mdpi.com | |

| Position 3 | Substituted Aromatic Rings | Essential for modulating overall biological activity. | nih.gov |

| Position 6 | Halogens (e.g., Iodine) | Can significantly improve or be detrimental to antimicrobial activity depending on the overall structure. | nih.govnih.gov |

| Position 8 | Halogens, Basic Side Chains | Can enhance antimicrobial and anticancer activities. | nih.govnih.gov |

It is important to note that these structure-activity relationships are derived from studies on various quinazolinone derivatives and may not be directly extrapolated to 2-cyclopropyl-6-fluoroquinazolin-4(3H)-one without specific experimental validation.

Computational and Cheminformatics Approaches

Molecular Modeling and Dynamics Studies

Molecular modeling encompasses a variety of computational techniques used to simulate and predict the behavior of molecules. These studies are crucial for understanding a compound's interactions with biological targets at an atomic level.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful tools for identifying new potential drug candidates from large compound libraries. wikipedia.orgals-journal.com

Application in Novel Ligand Discovery

Computational methods, particularly virtual screening, are instrumental in the discovery of novel ligands that share a core scaffold like that of 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one. acs.orgnih.gov Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. frontiersin.org This process can be broadly categorized into structure-based and ligand-based approaches.

Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein. acs.org For a hypothetical target of 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one, a docking simulation would be performed to predict the binding affinity and pose of compounds from a virtual library within the target's active site. derpharmachemica.com This technique allows for the identification of molecules with a high predicted affinity, which can then be prioritized for experimental testing.

Ligand-based virtual screening, on the other hand, is employed when the structure of the target is unknown. This approach utilizes the chemical structure of a known active compound, such as 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one, to identify other molecules with similar properties. nih.gov Techniques like 3D-QSAR and pharmacophore modeling are central to this strategy. nih.govunar.ac.id A pharmacophore model, for instance, would define the essential three-dimensional arrangement of chemical features of 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one that are critical for its biological activity. This model is then used as a query to search for other compounds that match these features. researchgate.net

The quinazoline (B50416) scaffold itself is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. nih.govnih.gov This makes it a frequent subject of virtual screening campaigns to discover new inhibitors for various targets, including kinases and other enzymes. nih.govresearchgate.net

Cheminformatics Analysis for Structure-Activity Landscape

Cheminformatics analysis is crucial for understanding the structure-activity relationship (SAR) landscape of a series of compounds. nih.gov The SAR landscape provides a visual representation of how small changes in the chemical structure of a molecule, such as the modifications to the 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one core, affect its biological activity.

The analysis often reveals "activity cliffs," which are pairs of structurally similar compounds that exhibit a large difference in potency. Identifying these cliffs is important for understanding the key structural features that determine a compound's activity. nih.gov For the 6-fluoroquinazoline (B579947) series, for example, studies have shown that substitutions at various positions on the quinazoline ring can significantly impact their biological effects. lookchem.com

Data Mining and Knowledge Discovery from Compound Libraries

Data mining of large chemical and biological databases is a powerful tool for knowledge discovery. By analyzing vast collections of compounds, researchers can identify trends and patterns that can guide the design of new molecules. nih.gov For instance, mining a library of quinazolinone derivatives can reveal which substituents at specific positions are most frequently associated with a desired biological activity or a favorable safety profile. nih.gov

This approach allows for the systematic exploration of the chemical space around the 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one scaffold. By examining existing data on similar compounds, it is possible to hypothesize which modifications might lead to improved properties.

Computational Prediction of Druggability Parameters

The "druggability" of a compound refers to its potential to be developed into a successful drug. This is often assessed by evaluating its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. asianpubs.org In silico tools can predict these properties for a molecule like 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one before it is synthesized, saving significant time and resources. actascientific.comnih.gov

These predictive models are built using data from large sets of known drugs and experimental compounds. rsc.org For quinazolinone analogs, computational tools have been used to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. actascientific.comnih.gov The table below illustrates a hypothetical in silico ADME profile for 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one based on general properties of similar compounds.

| Parameter | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 218.22 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| LogP (o/w) | 2.5 | Good balance between solubility and permeability |

| H-bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5) |

| H-bond Acceptors | 2 | Compliant with Lipinski's Rule of Five (≤10) |

| TPSA | 49.4 Ų | Indicates good potential for oral absorption |

| Rotatable Bonds | 1 | Low conformational flexibility, favoring binding |

Analysis of Molecular Complexity and Structural Diversity

Molecular complexity is a concept in drug discovery that relates to the intricacy of a molecule's structure. nih.gov It has been suggested that compounds with higher molecular complexity may have greater target selectivity. The structural features of 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one, such as the spirocyclic cyclopropyl (B3062369) group, contribute to its three-dimensional shape and molecular complexity.

Structural diversity is also a key consideration in the design of compound libraries for screening. nih.gov A diverse library is more likely to contain compounds that interact with a wide range of biological targets. The quinazolinone scaffold provides a versatile platform for creating structurally diverse libraries by introducing a variety of substituents at different positions on the ring system. nih.govnih.gov Computational methods are used to quantify the diversity of a set of compounds and to select a representative subset for screening.

Lead Identification and Optimization Strategies

The journey from an initial discovery to a viable drug candidate is a meticulous process of identification and refinement. For quinazolinone-based compounds, this involves transitioning from a preliminary "hit" to a more developed "lead" through various optimization strategies. vichemchemie.com

The hit-to-lead (H2L) stage is a critical phase in early drug discovery where small molecule "hits," typically identified from high-throughput screening (HTS), are optimized into more promising "lead" compounds. wikipedia.org An initial hit may exhibit moderate activity, often in the micromolar range, but may have suboptimal properties regarding potency, selectivity, or metabolic stability. wikipedia.org The goal of the H2L process is to synthesize a series of analogues to improve these characteristics and establish a preliminary structure-activity relationship (SAR). nih.gov

For a hypothetical hit containing the quinazolinone scaffold, the progression to a lead compound like 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one would involve systematic modifications. For instance, researchers might find that a simple 2-methylquinazolinone has weak activity. Through hit expansion, various substituents would be explored at the 2-position. The introduction of a cyclopropyl group might be found to significantly enhance binding affinity for the target protein due to favorable hydrophobic interactions or by orienting the molecule optimally within the binding pocket.

Rational drug design aims to create new molecules with specific biological functions based on an understanding of the target's three-dimensional structure. nih.gov For the quinazolinone scaffold, structure-activity relationship (SAR) studies are crucial, revealing that modifications at positions 2, 3, 6, and 8 can significantly influence pharmacological activity. mdpi.comnih.gov

The design of 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one exemplifies this principle:

2-position (Cyclopropyl group): Substituents at this position are critical for activity. The small, rigid cyclopropyl ring can fit into specific hydrophobic pockets of a target enzyme or receptor, enhancing binding affinity.

6-position (Fluoro group): The introduction of a fluorine atom is a common strategy in medicinal chemistry. Its high electronegativity can alter the electronic properties of the quinazolinone ring system, potentially leading to stronger interactions with the biological target. Furthermore, a C-F bond can improve metabolic stability by blocking sites susceptible to oxidative metabolism.

In a study on quinazolinone N-acetohydrazide derivatives as multi-kinase inhibitors, various substitutions were made to optimize activity. The data below illustrates how different functional groups impact the inhibitory concentration (IC₅₀) against the VEGFR-2 kinase.

| Compound | R¹ Substituent | R² Substituent | VEGFR-2 IC₅₀ (µM) |

| 9d | H | 4-F | 0.31 |

| 9e | H | 4-Cl | 0.29 |

| 9f | H | 4-Br | 0.35 |

| 9l | H | 3,4-di-Cl | 0.38 |

| 9m | H | 2,4-di-Cl | 0.40 |

Data sourced from a study on novel quinazolinone N-acetohydrazides. nih.gov This interactive table shows that small, electron-withdrawing groups like halogens on the terminal phenyl ring lead to potent VEGFR-2 inhibition.

Future Directions and Research Perspectives

Exploration of New Therapeutic Areas

The quinazolinone scaffold is a well-established pharmacophore known for a wide array of biological activities. researchgate.netmdpi.com This inherent versatility suggests that the therapeutic applications of 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one could extend far beyond its initial areas of investigation. Future research is poised to explore its potential in several new therapeutic domains.

Given that various quinazolinone derivatives have demonstrated significant anti-infective properties, a key area of future research will be the evaluation of 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one against a spectrum of pathogens. For instance, derivatives of 2-aminoquinazolin-4-(3H)-one have been identified as potent inhibitors of SARS-CoV-2. mdpi.com Furthermore, the related compound 2-Methylquinazolin-4(3H)-one has shown antiviral activity against the Influenza A virus. mdpi.com These findings provide a strong rationale for investigating the antiviral potential of 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one.

Beyond virology, the antibacterial and antifungal activities of the quinazolinone core are well-documented. researchgate.net Research into structurally related fluoroquinolones has also yielded potent anti-tubercular and antibacterial agents. researchgate.netnih.gov This precedent suggests that 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one and its analogues could be developed as novel treatments for bacterial infections, including those caused by drug-resistant strains.

The anti-inflammatory properties of quinazolinone derivatives also present a compelling avenue for exploration. researchgate.net Future studies could focus on the compound's ability to modulate key inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Advanced Synthetic Methodologies

The advancement of synthetic organic chemistry offers new and efficient ways to produce 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one and its derivatives. Future research will likely focus on developing more streamlined, cost-effective, and environmentally friendly synthetic routes.

Modern synthetic strategies that could be applied or further optimized include:

Metal-catalyzed reactions: These methods are pivotal for constructing the quinazolinone core and for introducing various substituents with high efficiency and selectivity. mdpi.com

Microwave-assisted synthesis: This technique can dramatically reduce reaction times, increase yields, and improve the purity of the final products, making it an attractive option for rapid library synthesis. mdpi.com

Photocatalyzed methods: These emerging techniques offer novel pathways for bond formation under mild conditions, potentially enabling the synthesis of previously inaccessible analogues. mdpi.com

These advanced methodologies will be crucial for creating a diverse library of derivatives, which is essential for comprehensive structure-activity relationship (SAR) studies and for optimizing the compound's pharmacological properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and the development of 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one derivatives is no exception. mdpi.com These computational tools can accelerate the design-synthesize-test-analyze cycle significantly. nih.gov

Future applications of AI and ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing data to build quantitative structure-activity relationship (QSAR) models. nih.gov These models can predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and toxicity (ADMET) of novel, unsynthesized derivatives of 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one. harvard.edu

De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new molecules based on the quinazolinone scaffold. youtube.com These models can be optimized to generate structures with a high probability of possessing desired therapeutic effects and favorable drug-like properties.

Virtual High-Throughput Screening: AI can be used to screen vast virtual libraries of compounds to identify those with the highest likelihood of interacting with a specific biological target, thereby prioritizing synthetic efforts. nih.gov

By leveraging these computational approaches, researchers can more intelligently navigate the chemical space around the 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one scaffold, leading to a more efficient discovery of lead candidates.

Development of Multi-Target Directed Ligands

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. mdpi.complos.org A promising therapeutic strategy is the development of multi-target directed ligands (MTDLs) that can modulate several targets simultaneously. nih.gov The quinazolinone scaffold is an excellent starting point for designing such agents due to its ability to interact with various biological targets, particularly protein kinases. nih.gov

Future research will likely focus on rationally designing derivatives of 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one that act as MTDLs. This could involve, for example, creating hybrid molecules that inhibit both tumor cell proliferation (e.g., by targeting epidermal growth factor receptor, EGFR) and tumor angiogenesis (e.g., by targeting vascular endothelial growth factor receptor, VEGFR). nih.gov This approach could lead to more effective therapies with a reduced likelihood of developing drug resistance.

| Potential Target Combination | Therapeutic Area | Rationale |

| EGFR / VEGFR-2 | Oncology | Dual inhibition of tumor growth and blood supply. nih.gov |

| CDK5 / GSK-3 | Alzheimer's Disease | Targeting multiple kinases involved in neurodegeneration. mdpi.com |

| Microtubules / RTKs | Oncology | Combining cytotoxic and antiangiogenic mechanisms. nih.gov |

Addressing Resistance Mechanisms

The emergence of drug resistance is a major challenge in chemotherapy. For quinazoline-based drugs, particularly EGFR inhibitors used in cancer treatment, resistance can arise from mutations in the target protein (e.g., T790M or C797S mutations in EGFR) or through the activation of alternative signaling pathways. nih.gov

A critical area of future research for 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one will be to proactively address potential resistance mechanisms. Strategies to be explored include:

Allosteric Inhibition: Designing derivatives that bind to allosteric sites on the target protein, rather than the highly conserved active site. Allosteric inhibitors can be effective against mutations that confer resistance to traditional active-site inhibitors. nih.gov

Development of Covalent Inhibitors: Introducing reactive groups that can form a covalent bond with the target protein, leading to irreversible inhibition. This can overcome resistance caused by mutations that weaken non-covalent binding.

Hybrid Molecule Design: Creating hybrid compounds that combine the quinazolinone scaffold with another pharmacophore. This approach can result in molecules with multiple mechanisms of action, making it more difficult for resistance to develop. rsc.org

Overcoming Transport-Based Resistance: Investigating and designing compounds that are not susceptible to efflux pumps or have alternative mechanisms of cell entry to circumvent resistance due to impaired drug transport. nih.gov

By anticipating and designing strategies to overcome resistance, the long-term therapeutic viability of drugs derived from the 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one scaffold can be enhanced.

Q & A

Q. Table 1: Comparative Bioactivity of Quinazolinone Derivatives

| Compound | Biological Activity | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 6-Chloroquinazolin-4(3H)-one | Antitumor | 10.5 | |

| 2-Trifluoromethylquinazoline | Kinase Inhibition | 15.0 | |

| Target Compound | Under Investigation | Pending | N/A |

Methodological Challenges

Q. What strategies improve the stability of 2-Cyclopropyl-6-fluoroquinazolin-4(3H)-one in aqueous buffers?

- Methodology : Test lyophilization for long-term storage. Use stabilizers like cyclodextrins or PEGylation to reduce hydrolysis of the cyclopropyl group. Monitor degradation via HPLC at pH 7.4 and 37°C over 24–72 hours .

Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetics?

- Methodology : Apply QSAR models to predict logP and bioavailability. Tools like Schrödinger’s QikProp can optimize substituents for blood-brain barrier penetration or CYP450 metabolism resistance. Validate predictions with in vivo pharmacokinetic studies in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.